N-cyclopropylhydrazinecarbothioamide

Description

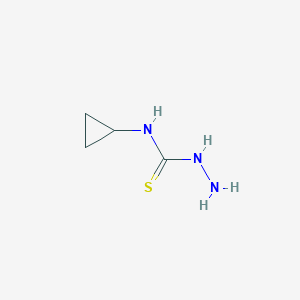

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-cyclopropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSVPJSANLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365205 | |

| Record name | N-cyclopropylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122813-75-6 | |

| Record name | N-cyclopropylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-cyclopropylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropylhydrazinecarbothioamide

Strategic Approaches to the Synthesis of N-cyclopropylhydrazinecarbothioamide

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be approached through several strategic routes. The most common and direct method involves the reaction of cyclopropyl (B3062369) isothiocyanate with hydrazine (B178648) hydrate (B1144303). This reaction is an example of nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group.

A typical synthetic procedure would involve dissolving cyclopropyl isothiocyanate in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov Hydrazine hydrate is then added dropwise to the stirred solution, often at a controlled temperature to manage the exothermic nature of the reaction. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a cold solvent to remove any unreacted starting materials.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: The choice of solvent can influence the solubility of the reactants and the product, thereby affecting the reaction rate and ease of product isolation. While alcohols like ethanol and methanol are commonly used, other polar aprotic solvents could also be explored.

Temperature: Careful control of the reaction temperature is crucial. The initial addition of hydrazine hydrate is often carried out at a lower temperature (e.g., 0-5 °C) to control the exothermicity. Subsequently, the reaction may be allowed to proceed at room temperature or be gently heated to drive it to completion.

Stoichiometry: The molar ratio of the reactants is another critical factor. Using a slight excess of hydrazine hydrate can ensure the complete consumption of the more expensive cyclopropyl isothiocyanate. However, a large excess should be avoided to simplify the purification process.

Reaction Time: The optimal reaction time needs to be determined experimentally by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

| Parameter | Condition | Rationale |

| Reactants | Cyclopropyl isothiocyanate, Hydrazine hydrate | Readily available starting materials for this class of compounds. |

| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates product precipitation. |

| Temperature | 0-5 °C (initial), Room Temperature or gentle reflux (latter) | Control of exothermicity and ensuring reaction completion. |

| Stoichiometry | Slight excess of hydrazine hydrate | Ensures complete conversion of the isothiocyanate. |

Application of Green Chemistry Principles in Hydrazinecarbothioamide Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact. One approach is the use of more environmentally benign solvents, such as water or ethanol, which are less toxic and readily available.

Furthermore, solvent-free reaction conditions, or "dry media" synthesis, represent a significant advancement in green chemistry. This could involve grinding the reactants together, possibly with a solid support like silica (B1680970) gel, or performing the reaction in a melt phase at an elevated temperature without any solvent. Such methods can lead to higher yields, shorter reaction times, and simpler work-up procedures, thereby reducing waste generation.

Comparative Analysis of Synthetic Routes to this compound

While the reaction of cyclopropyl isothiocyanate with hydrazine is the most direct route, other methods can also be considered, each with its own advantages and disadvantages.

One alternative involves the use of thiophosgene (B130339) (CSCl2) . In this two-step approach, cyclopropylamine (B47189) would first be reacted with thiophosgene to form cyclopropyl isothiocyanate in situ, which would then be reacted with hydrazine. However, thiophosgene is a highly toxic and corrosive reagent, making this route less desirable from a safety and environmental perspective. orgsyn.orgresearchgate.net

Another potential route utilizes carbon disulfide (CS2) . Cyclopropylhydrazine could be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt. researchgate.netresearchgate.netyoutube.com This intermediate could then be further reacted to yield the desired this compound. While carbon disulfide is less hazardous than thiophosgene, this route is typically longer and may involve more complex purification steps. youtube.com

| Synthetic Route | Starting Materials | Advantages | Disadvantages |

| Isothiocyanate Route | Cyclopropyl isothiocyanate, Hydrazine hydrate | Direct, high-yielding, generally milder conditions. | Availability and cost of the isothiocyanate. |

| Thiophosgene Route | Cyclopropylamine, Thiophosgene, Hydrazine | Starts from a simpler amine. | Highly toxic and corrosive reagent. |

| Carbon Disulfide Route | Cyclopropylhydrazine, Carbon disulfide | Readily available starting materials. | Multi-step, potential for side products. |

Derivatization Reactions of this compound

The thiosemicarbazide (B42300) moiety of this compound is rich in reactive sites, making it a versatile scaffold for the synthesis of a wide range of derivatives.

Functionalization Strategies for Modifying the Thiosemicarbazide Moiety

The primary sites for functionalization on the this compound core are the terminal amino group (-NH2) and the thione group (C=S).

Reactions at the Amino Group: The terminal amino group is nucleophilic and can readily react with various electrophiles. For instance, condensation with aldehydes or ketones leads to the formation of the corresponding Schiff bases (hydrazones). nih.govmdpi.com These reactions are typically carried out in the presence of an acid catalyst. Acylation with acid chlorides or anhydrides can be used to introduce acyl groups.

Reactions at the Thione Group: The sulfur atom of the thione group is also nucleophilic and can be alkylated with alkyl halides to form S-alkylated derivatives. Furthermore, the thione group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. researchgate.net

Synthesis of Novel Derivatives for Structure-Activity Relationship Investigations

The ability to systematically modify the structure of this compound is crucial for conducting structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.netjournalijar.comnih.gov By synthesizing a library of derivatives with variations at different positions, researchers can probe the influence of specific structural features on biological activity or material properties.

For instance, in drug discovery, a series of hydrazone derivatives could be synthesized by reacting this compound with a variety of substituted aromatic aldehydes. The biological activity of these derivatives would then be evaluated to identify the substitution patterns that lead to enhanced potency or selectivity. Similarly, the cyclopropyl group could be replaced with other small cycloalkyl or alkyl groups to understand the steric and electronic requirements of the binding pocket of a biological target. nih.govnih.gov

| Derivative Class | Synthetic Strategy | Purpose in SAR Studies |

| Hydrazones | Condensation with aldehydes/ketones | Explore the effect of substituents on the aromatic ring. |

| N-Acyl Derivatives | Acylation with acid chlorides/anhydrides | Investigate the impact of different acyl groups. |

| S-Alkyl Derivatives | Alkylation with alkyl halides | Study the influence of modifying the thione group. |

| Heterocyclic Derivatives | Cyclization reactions | Introduce rigid scaffolds and explore new chemical space. |

Mechanistic Studies of Derivatization Pathways

The derivatization of this compound predominantly involves the nucleophilic character of the hydrazine nitrogen atoms and the sulfur atom of the thioamide group. These reactions often proceed through well-established mechanistic pathways, leading to the formation of a variety of heterocyclic systems.

One of the most common derivatization pathways involves the condensation of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones, to form pyrazole (B372694) derivatives. The mechanism of this reaction, often a variation of the Knorr pyrazole synthesis, is initiated by the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration sequence.

The proposed mechanism for the reaction with a β-ketoester is as follows:

Initial Nucleophilic Attack: The terminal nitrogen (N-1) of the hydrazine moiety, being more sterically accessible, typically initiates the attack on the more electrophilic ketone carbonyl of the β-ketoester.

Intermediate Formation: This attack forms a tetrahedral intermediate which then undergoes dehydration to yield a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom (N-2) of the hydrazine then acts as an intramolecular nucleophile, attacking the ester carbonyl group.

Ring Closure and Aromatization: This leads to the formation of a five-membered ring intermediate which, after elimination of a molecule of alcohol and subsequent tautomerization, yields the stable aromatic pyrazolone (B3327878) ring.

In reactions with other electrophiles, such as α-haloketones, the initial step is the S-alkylation of the thioamide group to form a thiohydrazonate intermediate. This is then followed by an intramolecular cyclization involving one of the hydrazine nitrogens and the carbonyl carbon, leading to the formation of thiazole or related heterocyclic rings.

It is also important to consider the potential for ring-opening reactions of the cyclopropyl group under certain conditions, particularly in the presence of strong acids or electrophiles. While not a primary derivatization pathway, this reactivity can lead to the formation of rearranged products and should be a consideration in reaction design.

Regioselective and Stereoselective Derivatization

Regioselectivity:

The regioselectivity of derivatization reactions involving this compound is a critical aspect, especially when unsymmetrical reagents are used. In the synthesis of pyrazoles from unsymmetrical 1,3-diketones, the initial site of nucleophilic attack by the hydrazine moiety determines the final substitution pattern on the pyrazole ring.

The regiochemical outcome is influenced by both steric and electronic factors. The terminal nitrogen of the hydrazine is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the cyclopropyl group. Consequently, it is often the primary site of reaction with electrophiles. In the case of unsymmetrical β-diketones, the more reactive (less sterically hindered) carbonyl group will preferentially be attacked.

| Reagent | Product Type | Regiochemical Outcome |

| Unsymmetrical β-Diketone | Pyrazole | The terminal hydrazine nitrogen typically attacks the less sterically hindered carbonyl group. |

| α,β-Unsaturated Ketone | Pyrazoline | The initial Michael addition can be followed by cyclization, with the regioselectivity governed by the site of the initial nucleophilic attack. |

Stereoselectivity:

The introduction of stereocenters during the derivatization of this compound is an area of growing interest. When this compound reacts with chiral electrophiles or in the presence of a chiral catalyst, the formation of diastereomers or enantiomers is possible.

For instance, in reactions leading to the formation of thiazolidinones from chiral α-haloacids, the stereochemistry of the resulting product will be influenced by the stereocenter present in the α-haloacid. The mechanism of these reactions often proceeds through an SN2 pathway, which would result in an inversion of configuration at the chiral center of the electrophile.

Further research is required to fully explore the potential for stereoselective transformations involving this compound, including the use of chiral auxiliaries and asymmetric catalysis.

This compound as a Key Building Block in Organic Synthesis

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.

The ability to readily form pyrazole, thiazole, and triazole rings, among others, highlights its utility as a scaffold for combinatorial library synthesis. The cyclopropyl moiety can also impart unique conformational constraints and metabolic stability to the resulting molecules.

Below is a table summarizing some of the key heterocyclic systems that can be synthesized from this compound and the corresponding reaction partners.

| Heterocyclic Product | Reaction Partner | General Reaction Type |

| Pyrazolones | β-Ketoesters | Condensation/Cyclization |

| Pyrazoles | 1,3-Diketones | Condensation/Cyclization |

| Thiazoles | α-Haloketones | Hantzsch-type synthesis |

| 1,2,4-Triazoles | Carboxylic acid derivatives | Cyclocondensation |

Spectroscopic Characterization and Advanced Structural Elucidation of N Cyclopropylhydrazinecarbothioamide

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Hydrogen Bonding Interactions through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the intricate network of hydrogen bonds in molecules like N-cyclopropylhydrazinecarbothioamide. The presence of N-H groups (donors) and the sulfur atom of the thiocarbonyl group (acceptor) facilitates the formation of both intermolecular and intramolecular hydrogen bonds. nih.govmdpi.com These interactions are crucial in defining the compound's solid-state structure and influencing its physical properties.

In the solid state, this compound molecules are expected to form hydrogen-bonded dimers or polymeric chains. The N-H stretching vibrations, typically observed in the 3100-3400 cm⁻¹ region of the IR spectrum, are particularly sensitive to hydrogen bonding. acs.org The formation of N-H···S hydrogen bonds would cause a red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands compared to the free molecule in a dilute solution. scispace.com The magnitude of this shift correlates with the strength of the hydrogen bond. rsc.org

Raman spectroscopy offers complementary information. nih.gov The C=S stretching vibration, expected around 800-850 cm⁻¹ for thiosemicarbazides, would also be affected by hydrogen bonding, typically showing a slight blue-shift (a shift to higher wavenumbers) upon involvement of the sulfur atom as a hydrogen bond acceptor. Analysis of these spectral shifts provides definitive evidence for and insight into the nature and strength of the hydrogen bonding network. nih.govias.ac.in

Mass Spectrometry (MS) Characterization of this compound and its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₄H₉N₃S. HRMS analysis would provide a highly accurate mass measurement of its molecular ion [M+H]⁺, which can be compared against the theoretical exact mass. This comparison confirms the molecular formula with high confidence, a critical step in structural elucidation.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₄H₉N₃S | [M+H]⁺ | 132.05899 |

| C₄H₉N₃S | [M+Na]⁺ | 154.04094 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule's structure.

The fragmentation of this compound would likely proceed through characteristic pathways for amines, amides, and cyclopropyl-containing compounds. libretexts.orgdocbrown.info Alpha-cleavage adjacent to the nitrogen atoms is a common pathway for amines. miamioh.edu Cleavage of the bonds within the hydrazinecarbothioamide core and fragmentation of the cyclopropyl (B3062369) ring would also be expected. For instance, the cyclopropyl group can lose ethylene (B1197577) (28 Da) to form a more stable fragment. youtube.com

A plausible fragmentation pathway could involve:

Initial Cleavage: Loss of the cyclopropyl group or cleavage of the N-N bond.

Secondary Fragmentation: Subsequent loss of small neutral molecules like ammonia (B1221849) (NH₃), thioisocyanate (HNCS), or ethylene (C₂H₄) from the primary fragments.

Elucidating these pathways allows for the confirmation of the connectivity of atoms within the molecule.

| Proposed Fragment Ion (Structure) | Fragment Formula | Theoretical m/z | Proposed Neutral Loss |

|---|---|---|---|

| [CHNS]⁺ | CH₂NS⁺ | 60.9906 | C₃H₈N₂ (Cyclopropyldiazane) |

| [C₃H₅NH₂]⁺ | C₃H₆N⁺ | 56.0495 | CH₄N₂S (Thiocarbohydrazide fragment) |

| [C₄H₉N]⁺ | C₄H₈N⁺ | 70.0651 | H₂N₂S (Thiodiimide) |

| [C₃H₅]⁺ | C₃H₅⁺ | 41.0386 | CH₅N₃S (Hydrazinecarbothioamide fragment) |

Electronic Spectroscopy: UV-Vis and Fluorescence Applications

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the thiocarbonyl (C=S) group and the nitrogen lone pairs.

The thiocarbonyl group typically exhibits two characteristic absorption bands:

A weak band at longer wavelengths (around 300-350 nm) corresponding to the formally forbidden n → π* (non-bonding to anti-bonding pi orbital) transition of the lone pair electrons on the sulfur atom.

A strong band at shorter wavelengths (around 240-270 nm) attributed to the allowed π → π* (bonding pi to anti-bonding pi orbital) transition. masterorganicchemistry.com

The hydrazine (B178648) moiety may also contribute to the UV absorption spectrum. ajol.inforesearchgate.net The solvent environment can influence the position of these absorption maxima (λmax), with polar solvents often causing shifts in the n → π* transition.

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| Thiocarbonyl (C=S) | n → π | 300 - 350 | Low |

| Thiocarbonyl (C=S) | π → π | 240 - 270 | High |

Fluorescence Spectroscopy for Photophysical Properties and Interactions

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple thiosemicarbazide (B42300) or hydrazinecarbothioamide derivatives are generally not considered to be strongly fluorescent. researchgate.net Their excited states, particularly those resulting from n → π* transitions, often have efficient non-radiative decay pathways (like internal conversion or intersystem crossing), which quench potential fluorescence.

However, the fluorescence properties can be significantly altered through several mechanisms:

Derivatization: Attaching a fluorophore (a fluorescent chemical group) to the this compound scaffold would impart fluorescent properties.

Complexation: The sulfur and nitrogen atoms are excellent coordination sites for metal ions. Formation of metal complexes can create new electronic states and rigidify the molecular structure, sometimes leading to enhanced fluorescence or phosphorescence. saudijournals.com

Environmental Effects: The local environment, including solvent polarity and the presence of interacting species, can influence the non-radiative decay rates and potentially modulate fluorescence intensity.

Therefore, while this compound itself is expected to be weakly or non-fluorescent, its derivatives could be designed for applications as fluorescent probes or sensors. researchgate.net

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of materials. It relies on the principle of Bragg's law, where the constructive interference of X-rays scattered by a crystalline lattice provides detailed information about the arrangement of atoms and molecules. This section would typically detail the findings from single-crystal and powder X-ray diffraction studies of this compound.

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's absolute structure. Furthermore, it reveals how individual molecules are arranged in the crystal lattice, a phenomenon known as molecular packing, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Despite a thorough search of available scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for this compound has been publicly reported. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time. The synthesis and crystallographic analysis of related hydrazinecarbothioamide derivatives have been reported, but this information cannot be extrapolated to definitively describe the structure of the title compound.

Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze their purity. It is also instrumental in the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical and chemical properties.

As with single-crystal data, there is no published powder X-ray diffraction pattern for this compound. Consequently, information regarding its characteristic diffraction peaks (2θ values), crystalline phases, and any potential polymorphic forms remains undetermined. The acquisition of such data would be a crucial step in the comprehensive solid-state characterization of this compound.

Computational Chemistry and Theoretical Investigations of N Cyclopropylhydrazinecarbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comacs.org It is routinely applied to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization), calculate the molecule's total energy, and map its electron distribution. Such calculations are foundational for understanding a compound's stability and chemical behavior.

A thorough search of scientific databases yielded no specific studies that have applied DFT methods to determine the electronic structure, optimized geometry, or energetics of N-cyclopropylhydrazinecarbothioamide. Therefore, detailed findings on bond lengths, bond angles, dihedral angles, and total energy for this specific molecule are not available in the current literature.

Interactive Data Table: Optimized Geometric Parameters (DFT) (Data not available for this compound)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length (Å) | - | - | Data not available | |

| Bond Angle (°) | - | - | - | Data not available |

| Dihedral Angle (°) | - | - | - | Data not available |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, often performed using DFT results, describes the distribution and energy of electrons within a molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, offering insights into electrostatic interactions and potential reactive sites. nih.govacs.org

No published studies were found that detail the molecular orbital analysis or charge distribution for this compound. Consequently, data regarding its HOMO-LUMO gap, molecular electrostatic potential (MEP) map, and atomic charges are not available.

Interactive Data Table: Molecular Orbital and Charge Data (Data not available for this compound)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Atomic Charge on Sulfur (e) | Data not available |

| Atomic Charge on Nitrogen (hydrazine) (e) | Data not available |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental results. DFT can be used to calculate the theoretical infrared (IR) vibrational frequencies and the Nuclear Magnetic Resonance (NMR) chemical shifts for a molecule. nih.govacs.org Comparing these predicted spectra with experimental data helps confirm the molecular structure.

There are no available computational studies that predict the spectroscopic properties of this compound. Therefore, theoretical IR frequencies and NMR chemical shifts for this compound have not been reported.

Interactive Data Table: Predicted Spectroscopic Data (Data not available for this compound)

| Spectroscopic Property | Predicted Value | Functional Group |

|---|---|---|

| IR Frequency (cm⁻¹) | Data not available | C=S stretch |

| IR Frequency (cm⁻¹) | Data not available | N-H stretch |

| ¹H NMR Chemical Shift (ppm) | Data not available | Cyclopropyl (B3062369) CH |

| ¹³C NMR Chemical Shift (ppm) | Data not available | C=S |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov It provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and intermolecular interactions.

Investigation of Conformation and Flexibility of this compound

MD simulations can explore the different shapes (conformations) a molecule can adopt by simulating its movement in a virtual environment. This is particularly useful for flexible molecules, as it can reveal the most stable or prevalent conformations and the energy barriers between them.

No research articles detailing MD simulations to investigate the conformation and flexibility of this compound could be located. Information on its conformational landscape, such as the rotation around its single bonds and the orientation of the cyclopropyl group relative to the hydrazinecarbothioamide core, remains uncharacterized by this method.

Study of Intermolecular Interactions in Solution and Solid States

By simulating multiple molecules together, MD can model how they interact with each other and with solvent molecules. This is key to understanding properties like solubility and how molecules arrange themselves in a crystal lattice (solid state). These simulations can identify important non-covalent interactions, such as hydrogen bonds.

No studies employing MD simulations to analyze the intermolecular interactions of this compound in either solution or the solid state have been published. Therefore, there is no computational data on its hydrogen bonding patterns, solvation behavior, or crystal packing interactions.

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.comresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can be employed to investigate its binding affinity and interaction patterns with various biological targets.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure is typically optimized using methods like DFT. The protein structure is often obtained from crystallographic data deposited in databases like the Protein Data Bank (PDB). mdpi.com

During the docking simulation, the ligand is placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. mdpi.com The results can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. mdpi.comnih.gov

For instance, docking studies on similar thiosemicarbazide (B42300) derivatives have shown interactions with the active sites of enzymes like urease and DNA gyrase. mdpi.comnih.gov In such studies, the thiosemicarbazide moiety often participates in crucial hydrogen bonding with amino acid residues in the active site. mdpi.com The cyclopropyl group of this compound could potentially engage in hydrophobic interactions within the binding pocket.

A hypothetical docking study of this compound against a bacterial DNA gyrase could yield results as summarized in the interactive table below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| DNA Gyrase Subunit B | 2XCT | -8.5 | ASP73, GLY77, ILE78 | N-H...O (ASP73) | Cyclopropyl ring with ILE78 |

| Urease | 4H9M | -7.2 | HIS136, HIS246, ASP360 | C=S...Ni ions, N-H...O (ASP360) | Cyclopropyl ring with HIS136 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These studies are crucial for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for a specific target. nih.gov

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. frontiersin.orgyoutube.com These technologies can be applied to the study of this compound to predict its properties, identify potential biological activities, and accelerate the design of new derivatives.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By training a model on a dataset of molecules with known activities, it becomes possible to predict the activity of new, untested compounds like this compound. nih.gov Various molecular descriptors, which are numerical representations of a molecule's properties, are used as input for these models.

Deep learning, a subset of ML, has shown great promise in drug discovery. frontiersin.org Deep neural networks can learn complex patterns from large datasets of chemical information. For example, a deep learning model could be trained to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, which is a critical step in evaluating its potential as a drug candidate. youtube.commdpi.com

Generative models, another facet of AI, can be used to design novel molecules with desired properties. researchgate.net By learning from a vast database of existing chemical structures, a generative model could propose new derivatives of this compound that are optimized for higher binding affinity to a specific target or have improved pharmacokinetic profiles.

The integration of ML and AI with computational chemistry methods like DFT and molecular docking creates a powerful workflow for in silico drug discovery. nih.govarxiv.org For example, ML models can rapidly screen large virtual libraries of compounds to identify potential hits, which can then be subjected to more rigorous and computationally expensive docking and simulation studies. This hierarchical approach significantly streamlines the process of identifying promising new therapeutic agents.

Below is an example of a data table that could be generated from an ML-based prediction of physicochemical and drug-like properties for this compound.

| Property | Predicted Value | Method |

| LogP (Lipophilicity) | 1.85 | Machine Learning (QSAR) |

| Aqueous Solubility (logS) | -2.5 | Machine Learning (QSAR) |

| Bioactivity Score (GPCR Ligand) | -0.20 | Machine Learning Model |

| Bioactivity Score (Enzyme Inhibitor) | 0.15 | Machine Learning Model |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity Studies and Mechanistic Insights of N Cyclopropylhydrazinecarbothioamide

Kinetic Analysis of Reactions Involving N-cyclopropylhydrazinecarbothioamide

While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of kinetic analysis for similar reactions can be applied. For instance, studies on the oxidation reactions of related cyclic compounds, such as cyclopentadiene, highlight the importance of understanding reaction kinetics for constructing broader mechanistic models. nih.gov Kinetic analysis typically involves determining rate constants, activation energies, and the influence of reactant concentrations and temperature on the reaction rate.

In reactions involving this compound, such as its condensation with aldehydes or ketones, a kinetic study would likely focus on monitoring the disappearance of the starting materials or the appearance of the product over time using techniques like UV-Vis spectroscopy or NMR spectroscopy. The data obtained would be used to derive a rate law, which provides insight into the reaction mechanism. For example, a reaction that is first-order in both this compound and a carbonyl compound would suggest a bimolecular rate-determining step.

Factors that would be considered in a kinetic analysis include:

Solvent Effects: The polarity and protic or aprotic nature of the solvent can significantly influence reaction rates.

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst would be varied to determine its effect on the rate.

Temperature Dependence: The Arrhenius equation would be used to determine the activation energy from rate constants measured at different temperatures.

Detailed Investigation of Reaction Mechanisms

The reactivity of this compound is largely dictated by the thiosemicarbazide (B42300) functional group, which can participate in a variety of reactions.

The thiosemicarbazide moiety of this compound possesses both nucleophilic and potentially electrophilic centers.

Nucleophilic Character: The nitrogen atoms of the hydrazine (B178648) group and the sulfur atom of the thioamide group are all nucleophilic. The terminal nitrogen of the hydrazine is generally the most nucleophilic and is the primary site of reaction in condensations with carbonyl compounds. The sulfur atom can also act as a nucleophile, particularly in reactions with soft electrophiles.

Electrophilic Character: While less common, the carbon atom of the C=S double bond can act as an electrophile, particularly when activated by a Lewis acid or after protonation of the sulfur atom. This allows for reactions with strong nucleophiles.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and condensation reactions.

A prominent example of cyclization is the intramolecular Claisen-type condensation, often referred to as the Dieckmann cyclization. libretexts.orgyoutube.com While the classical Dieckmann condensation involves diesters to form cyclic β-keto esters, the principles can be extended to other functional groups capable of forming enolates and undergoing intramolecular reactions. libretexts.orgyoutube.com For a molecule containing the this compound core to undergo such a cyclization, it would need to be appropriately substituted with another ester or a similar reactive group. The general mechanism for a Dieckmann cyclization involves the formation of an enolate, followed by an intramolecular nucleophilic attack to form a cyclic intermediate, which then eliminates a leaving group. libretexts.org The formation of five- and six-membered rings is generally favored in these types of reactions. libretexts.orgyoutube.com

Condensation reactions, particularly with dicarbonyl compounds, are a common route to forming five- and six-membered heterocyclic rings. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a triazine ring, while reaction with a 1,3-dicarbonyl compound could yield a pyrimidine (B1678525) or a diazepine (B8756704) derivative, depending on the reaction conditions and the regioselectivity of the cyclization.

Influence of Substituents on Reactivity

The reactivity of the this compound core can be significantly modulated by the presence of substituents on the cyclopropyl (B3062369) ring or the thiosemicarbazide moiety.

Electronic Effects: Electron-donating groups on the cyclopropyl ring would be expected to increase the nucleophilicity of the hydrazine nitrogens, thereby accelerating condensation reactions with electrophiles. Conversely, electron-withdrawing groups would decrease nucleophilicity and slow down such reactions.

Steric Effects: Bulky substituents near the reactive centers can hinder the approach of reactants, leading to a decrease in reaction rates. This steric hindrance can also influence the regioselectivity of cyclization reactions, favoring the formation of the sterically less hindered product.

The following table summarizes the expected effects of different types of substituents on the reactivity of this compound:

| Substituent Type | Position | Expected Effect on Nucleophilicity of Hydrazine | Expected Effect on Reaction Rate (with Electrophiles) |

| Electron-Donating (e.g., -CH3, -OCH3) | Cyclopropyl Ring | Increase | Increase |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Cyclopropyl Ring | Decrease | Decrease |

| Bulky Group (e.g., -C(CH3)3) | Near Hydrazine | Decrease (Steric Hindrance) | Decrease |

Catalytic Transformations Utilizing this compound

This compound and its derivatives can act as ligands for metal catalysts, enabling a range of catalytic transformations. The sulfur and nitrogen atoms of the thiosemicarbazide moiety can coordinate to metal centers, forming stable complexes that can catalyze various organic reactions.

For instance, transition metal complexes of thiosemicarbazones (formed from the condensation of thiosemicarbazides with aldehydes or ketones) are known to be active catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity depends on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.

While specific examples of catalytic transformations utilizing this compound itself as a catalyst or ligand are not widely reported, its structural motifs suggest potential applications in areas such as:

Asymmetric Catalysis: Chiral derivatives of this compound could be used as ligands in asymmetric synthesis.

Cross-Coupling Reactions: Metal complexes of this compound could potentially catalyze Suzuki, Heck, or Sonogashira cross-coupling reactions.

Further research is needed to fully explore the potential of this compound and its derivatives in the field of catalysis.

Coordination Chemistry and Metal Complexes of N Cyclopropylhydrazinecarbothioamide

Electrochemical Properties of N-cyclopropylhydrazinecarbothioamide Complexes

The electrochemical behavior of metal complexes is a critical aspect of their characterization, providing insights into their redox activity, stability, and potential for applications in areas such as catalysis and sensing. While specific studies on this compound complexes are not extensively documented, the electrochemical properties of structurally related thiosemicarbazone and thiosemicarbazide (B42300) complexes offer valuable parallels. The redox properties of these complexes are influenced by factors such as the nature of the metal center, the coordination environment, and the substituent groups on the ligand.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox processes of chemical species. In the context of transition metal complexes of ligands analogous to this compound, CV studies reveal important information about the oxidation and reduction potentials of the metal center and the ligand itself.

The cyclic voltammograms of thiosemicarbazone complexes often exhibit metal-centered redox processes as well as ligand-based waves. For instance, studies on Cu(II) complexes of thiosemicarbazone derivatives have shown quasi-reversible one-electron reduction processes attributed to the Cu(II)/Cu(I) redox couple. The electrochemical behavior is typically investigated over a potential range, for example, from +1.6 to -2.0 V, to capture the various redox events.

The experimental setup for such studies generally involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution containing the complex and a supporting electrolyte.

Table 1: Representative Electrochemical Data for Analogous Thiosemicarbazone Metal Complexes

| Complex | Redox Couple | E½ (V) vs. Fc/Fc+ | Process Type |

| [Cu(DEHC)Cl] | Cu(II)/Cu(I) | -1.0728 | Quasi-reversible |

| [Cu(DEHC-H)₂(CH₃COO)₂] | Cu(II)/Cu(I) | -1.1439 | Quasi-reversible |

DEHC-H = (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide. Data sourced from analogous systems to infer potential behavior.

Redox Behavior and Stability of Metal Centers

The redox behavior of metal complexes with thiosemicarbazide-based ligands is intrinsically linked to the stability of the different oxidation states of the metal center. The ligand framework plays a crucial role in stabilizing these oxidation states. Thiosemicarbazones and related ligands are known to be "redox non-innocent," meaning they can actively participate in the redox processes of the complex.

The stability of metal complexes in different oxidation states is a key factor in their potential applications. For instance, the ability of a copper complex to cycle between Cu(II) and Cu(I) states is fundamental to its catalytic activity in many oxidation reactions. Similarly, the redox stability of cobalt and nickel complexes is pertinent to their use as electrocatalysts. The presence of the N-cyclopropyl group in this compound could potentially influence the electronic properties and, consequently, the redox behavior and stability of its metal complexes, although specific data is not yet available.

Exploration of this compound Complexes in Catalysis

While catalytic studies specifically involving this compound complexes are emerging, the broader class of thiosemicarbazone and thiosemicarbazide metal complexes has been extensively investigated for a variety of catalytic applications. These complexes have shown promise in homogeneous catalysis, particularly in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.

Transition metal complexes derived from thiosemicarbazones have been successfully employed as catalysts in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are vital for the formation of carbon-carbon bonds. The catalytic activity of these complexes is often attributed to the stable coordination environment provided by the ligand, which can facilitate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

For example, palladium(II) complexes of thiosemicarbazones have been utilized as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. Similarly, copper complexes have been explored for their catalytic activity in oxidation reactions, drawing inspiration from the active sites of certain enzymes. The design of these catalysts often focuses on creating a coordination sphere that is both stable and capable of undergoing the necessary changes in geometry and oxidation state during the catalytic process.

The potential catalytic applications for this compound complexes can be inferred from the successes of these related compounds. The electronic and steric properties imparted by the cyclopropyl (B3062369) group could modulate the catalytic activity and selectivity of the corresponding metal complexes.

Table 2: Examples of Catalytic Applications of Analogous Thiosemicarbazone Metal Complexes

| Metal Complex | Reaction Type | Substrates | Yield (%) |

| Palladium-Thiosemicarb |

Structure Activity Relationship Sar Studies of N Cyclopropylhydrazinecarbothioamide Derivatives

Analysis of Structural Features Correlating with Specific Activities

The biological activity of thiosemicarbazide (B42300) derivatives is significantly influenced by the nature of the substituents at various positions of the thiosemicarbazide scaffold. The thiosemicarbazone core is a known pharmacophore that contributes to a range of biological effects, including antibacterial, antifungal, and anticancer activities. mdpi.com

Key structural features that are often correlated with specific biological activities in thiosemicarbazide derivatives include:

The nature of the substituent at the N4 position: The group attached to the N4 nitrogen of the thiosemicarbazide moiety plays a critical role in determining the compound's biological profile. Aromatic or heterocyclic rings at this position can significantly enhance antimicrobial and anticancer properties. nih.gov

Substitution on the aromatic/heterocyclic ring: The presence and position of substituents on any aryl or heteroaryl rings attached to the thiosemicarbazide backbone can modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. nih.gov

The terminal N-H group: The N-H group of the hydrazine (B178648) moiety is often involved in hydrogen bonding with biological receptors, which can be a critical interaction for activity. nih.gov

The following table summarizes general SAR findings for thiosemicarbazone derivatives, which can be extrapolated to understand the potential activities of N-cyclopropylhydrazinecarbothioamide derivatives.

| Structural Feature | Observed Impact on Biological Activity | Potential Implication for this compound Derivatives |

| Thiosemicarbazone Core | Essential for a broad range of biological activities including antibacterial and anticancer effects. mdpi.comnih.gov | The hydrazinecarbothioamide backbone is expected to be a key contributor to the biological profile. |

| N4-Substitution | Aromatic and heterocyclic substituents often enhance activity. nih.gov | The cyclopropyl (B3062369) group at the N-position introduces a unique structural and electronic feature that can influence potency and selectivity. |

| Substituents on Aryl Rings | Electron-withdrawing or donating groups can modulate activity. nih.gov | If aryl groups are introduced elsewhere in the molecule, their substitution pattern will likely affect the overall activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For thiosemicarbazone derivatives, QSAR models have been developed to predict their efficacy and to guide the design of new, more potent analogs. nih.gov

Electronic parameters: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons.

Steric parameters: Like molar refractivity and molecular volume, which describe the size and shape of the molecule.

Hydrophobicity parameters: Often represented by the partition coefficient (log P), which influences the compound's ability to cross cell membranes.

A hypothetical QSAR study on a series of this compound derivatives might reveal the following trends, based on general findings for similar compounds:

| QSAR Descriptor | Potential Correlation with Biological Activity |

| LogP (Hydrophobicity) | An optimal range of hydrophobicity is often required for good activity. Too high or too low values can be detrimental. |

| Molar Refractivity (Steric) | The size and shape of substituents on the molecule can influence binding to the target site. |

| Dipole Moment (Electronic) | Can affect the molecule's interaction with polar residues in a biological target. |

These models are valuable tools for predicting the activity of untested compounds and for optimizing lead structures to improve their therapeutic index. nih.gov

Impact of Cyclopropyl Moiety and Thiosemicarbazide Backbone on Biological Potency

The thiosemicarbazide backbone is a well-established pharmacophore that is integral to the biological activity of a wide range of compounds. Its ability to chelate metal ions and form hydrogen bonds contributes to its interaction with various biological targets, including enzymes and receptors. mdpi.com The replacement of the thiosemicarbazone group with a semicarbazone, for instance, has been shown to result in a significant loss of activity in some series of compounds, highlighting the importance of the sulfur atom. nih.gov

The cyclopropyl moiety is a unique structural feature that can significantly impact the biological potency of a molecule. mdpi.com Its introduction can:

Enhance metabolic stability: The cyclopropyl group can block sites of metabolism, leading to a longer duration of action. mdpi.com

Improve receptor affinity: The rigid and three-dimensional nature of the cyclopropyl ring can lock the molecule into a conformation that is favorable for binding to a biological target. mdpi.com

In the context of this compound, the cyclopropyl group attached to the hydrazine nitrogen likely confers specific conformational constraints and electronic properties that differentiate it from other N-substituted thiosemicarbazides. Studies on other cyclopropane-containing compounds have demonstrated that this moiety can lead to enhanced antibacterial and antifungal activities. mdpi.com

Computational Approaches to SAR Analysis

Computational methods are increasingly used to supplement experimental SAR studies. Molecular docking, for example, can predict how a molecule like this compound might bind to the active site of a target protein. Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. mdpi.com

For thiosemicarbazone derivatives, molecular docking studies have been used to investigate their binding to various enzymes, including topoisomerases, which are important targets in antibacterial and anticancer therapy. mdpi.com These computational analyses can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity.

A hypothetical docking study of an this compound derivative into an enzyme active site might reveal the interactions outlined in the table below.

| Molecular Moiety | Potential Interaction with Target Enzyme |

| Thiocarbonyl group (C=S) | Could act as a hydrogen bond acceptor or participate in metal chelation. |

| Hydrazine N-H groups | Likely to act as hydrogen bond donors with amino acid residues. |

| Cyclopropyl group | May fit into a hydrophobic pocket within the active site, contributing to binding affinity. |

These computational tools provide a powerful means to visualize and understand the molecular basis of biological activity, thereby accelerating the drug discovery process.

Supramolecular Chemistry of N Cyclopropylhydrazinecarbothioamide

Molecular Recognition Studies Involving N-cyclopropylhydrazinecarbothioamide

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic and/or electromagnetic effects.

Host-Guest Chemistry with Selective Binding

This subfield involves the binding of a "guest" molecule to a complementary "host" molecule to form a "host-guest complex." The selectivity of the host for a particular guest is a critical aspect of these studies. There is currently a lack of specific research detailing the host-guest chemistry of this compound and its potential for selective binding.

Investigation of Anion Binding Motifs

The design and study of synthetic receptors that can selectively bind anions is a significant area of supramolecular chemistry. These receptors utilize various non-covalent interactions to recognize and bind specific anions. Investigations into the anion binding motifs of this compound have not been found in the surveyed literature.

Self-Assembly Processes of this compound Derivatives

Molecular self-assembly is the process by which molecules adopt a defined arrangement without guidance or management from an outside source.

Formation of Supramolecular Architectures through Non-Covalent Interactions

This area explores how molecules spontaneously form well-defined, stable, and functional structures through non-covalent interactions. Specific examples of supramolecular architectures formed by this compound derivatives are not documented in available research.

Hydrogen Bonding Networks and π-Stacking Interactions

Hydrogen bonds and π-stacking are crucial non-covalent interactions that direct the self-assembly of molecules into larger architectures. A detailed analysis of the hydrogen bonding networks and π-stacking interactions within assemblies of this compound is not presently available.

Applications in Molecular Sensing and Advanced Materials

The unique properties of supramolecular assemblies can be harnessed for various applications, including the development of sensitive molecular sensors and novel advanced materials with tailored properties. Due to the lack of foundational research on its supramolecular behavior, the application of this compound in these areas remains unexplored in the public domain.

Crystal Engineering and Solid State Chemistry of N Cyclopropylhydrazinecarbothioamide

Rational Design and Synthesis of Co-crystals and Solid Forms of N-cyclopropylhydrazinecarbothioamide

The deliberate design and synthesis of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a significant area of crystal engineering. This process allows for the modification and potential enhancement of the physicochemical properties of a target molecule without altering its chemical identity. However, no specific studies detailing the design or synthesis of co-crystals involving this compound could be identified.

Control of Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The ability to control these interactions is fundamental to crystal engineering. In the absence of crystallographic data for this compound, any discussion of the control of its intermolecular interactions would be purely speculative. Typically, researchers would utilize techniques like Hirshfeld surface analysis to visualize and quantify these interactions.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. Studies in this area are crucial as different polymorphs and pseudopolymorphs can exhibit distinct physical properties. No investigations into the polymorphic or pseudopolymorphic behavior of this compound have been reported in the public domain.

Exploration of this compound as a Component in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The versatile nature of the organic linkers allows for the design of MOFs with tailored properties for applications in areas such as gas storage, catalysis, and drug delivery. While the hydrazinecarbothioamide moiety has potential coordination sites, there is no evidence in the available literature of this compound being explored as a ligand for the construction of MOFs.

Influence of Crystal Structure on Solid-State Reactivity and Stability

The arrangement of molecules in a crystal can significantly influence the reactivity and chemical stability of a compound in the solid state. Factors such as intermolecular distances and orientations can dictate the feasibility and outcome of solid-state reactions. As the crystal structure of this compound has not been publicly reported, any analysis of its solid-state reactivity and stability remains unfeasible.

Advanced Analytical Methodologies in N Cyclopropylhydrazinecarbothioamide Research

Chromatographic Separation Techniques

Chromatography remains the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For N-cyclopropylhydrazinecarbothioamide, various chromatographic techniques can be employed, each tailored to specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and for its quantitative analysis in various matrices. A typical approach would involve reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Research Findings: While specific HPLC methods for this compound are not extensively published, methods for analogous thioamide and hydrazine-containing compounds provide a strong blueprint. researchgate.netcdc.gov For instance, a C18 column is a common choice for the stationary phase, offering a non-polar surface for interaction. researchgate.netasm.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient or isocratic elution optimized to achieve sharp, well-resolved peaks. researchgate.netasm.org UV detection is a viable option, as the thioamide chromophore exhibits UV absorbance. nih.gov For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a purified this compound standard.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity assessment and quantitative studies. asm.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. Hydrazine (B178648) derivatives can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. researchgate.netresearchgate.net Therefore, a derivatization step is often necessary to convert this compound into a more volatile and stable analogue.

Research Findings: Derivatization with reagents such as acetone (B3395972) or various fluorinated benzaldehydes can produce stable hydrazone derivatives that are amenable to GC analysis. nih.govnih.gov This approach not only enhances volatility but also improves chromatographic peak shape and detection sensitivity, especially when using an electron capture detector (ECD) for fluorinated derivatives. nih.gov The choice of the GC column is also critical, with capillary columns offering high resolution.

Hypothetical GC Derivatization and Analysis Workflow:

Derivatization: Reaction of this compound with a suitable derivatizing agent (e.g., pentafluorobenzaldehyde) to form a stable, volatile derivative.

Extraction: Liquid-liquid extraction to isolate the derivative from the reaction mixture.

GC-MS Analysis: Injection of the extracted derivative onto a GC-MS system for separation and identification.

| Parameter | Value |

| Derivatizing Agent | Pentafluorobenzaldehyde |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for the comprehensive analysis of this compound. This technique offers high sensitivity and selectivity, enabling not only quantification but also structural elucidation of the parent compound and any related impurities or metabolites. nih.govmdpi.comyoutube.com

Research Findings: LC-MS/MS methods are widely used for the analysis of complex mixtures in pharmaceutical and biological research. researchgate.netnih.govyoutube.com For this compound, an LC-MS/MS method would involve separating the compound from its matrix using HPLC, followed by its ionization and fragmentation in the mass spectrometer. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode would allow for highly specific and sensitive quantification.

Illustrative LC-MS/MS Parameters:

| Parameter | HPLC | Mass Spectrometry |

| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm | Ionization Mode |

| Mobile Phase A | 0.1% Formic Acid in Water | Precursor Ion (m/z) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Product Ions (m/z) |

| Flow Rate | 0.4 mL/min | Collision Energy |

This approach is particularly valuable for studying the metabolic fate of this compound in biological systems, as it can identify and quantify minute amounts of metabolites. youtube.com

Chemometric Analysis of Spectroscopic Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com When applied to spectroscopic data (e.g., from IR, NMR, or UV-Vis spectroscopy) of this compound, chemometrics can be used for qualitative and quantitative analysis, as well as for classifying samples based on their spectral fingerprints.

Research Findings: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed in chemometrics. mdpi.com For instance, PCA can be used to analyze a set of IR spectra from different batches of synthesized this compound to identify any batch-to-batch variations. PLS regression could be used to build a model that correlates spectroscopic data with the concentration of the compound, offering a rapid alternative to chromatographic methods for quantitative analysis in certain applications.

Real-time Monitoring Techniques for this compound Reactions

Understanding the kinetics and mechanism of chemical reactions is crucial for process optimization and control. Real-time monitoring techniques provide continuous data on the progress of a reaction, offering insights that are not available from traditional offline analysis.

Research Findings: Several techniques can be adapted for the real-time monitoring of reactions involving this compound. For example, in-situ infrared (IR) spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks. shimadzu.com Another powerful technique is Time-Domain Nuclear Magnetic Resonance (TD-NMR), which can monitor changes in the physical state of a reaction mixture, such as the formation of a solid product from liquid reagents. nih.gov Probe-based mass spectrometry techniques can also provide real-time molecular weight information of the components in a reacting mixture. shimadzu.com

Potential Real-time Monitoring Application:

| Technique | Monitored Parameter | Information Gained |

| In-situ IR | Vibrational band intensity of C=S or N-H bonds | Reaction kinetics, endpoint determination |

| TD-NMR | Changes in molecular mobility | Rate of formation of solid product |

| Probe Electrospray Ionization MS | Mass-to-charge ratio of reactants and products | Reaction progress, detection of intermediates |

By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of this compound, from its fundamental properties to its behavior in complex systems.

Conclusion and Future Outlook in N Cyclopropylhydrazinecarbothioamide Research

Synthesis of Novel N-cyclopropylhydrazinecarbothioamide Derivatives and Analogues

A primary direction for future research lies in the continued synthesis of novel derivatives and analogues of this compound. The core structure of this compound, featuring a reactive thiosemicarbazide (B42300) moiety and a cyclopropyl (B3062369) group, offers a versatile platform for chemical modification. Scientists are expected to explore a variety of synthetic strategies to introduce diverse functional groups and molecular scaffolds, thereby creating a library of new compounds with potentially unique properties.

One established approach that will likely be adapted involves the reaction of a carbohydrazide (B1668358) with various isothiocyanates. For instance, a similar carbohydrazide, N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide, has been reacted with methyl or phenyl isothiocyanate, followed by heating in aqueous sodium hydroxide (B78521), to yield 1,2,4-triazole (B32235) analogues. nih.gov This method could be applied to a cyclopropyl-containing carbohydrazide to generate novel triazole derivatives.

Another fruitful avenue of synthesis is the reaction of the carbohydrazide precursor with a range of aldehydes. The reaction of a carbohydrazide with different aromatic aldehydes in a suitable solvent like N,N-dimethylformamide (DMF) has been shown to produce N'-arylideneamino derivatives in good yields. nih.gov Applying this to a cyclopropyl-containing carbohydrazide could yield a series of novel Schiff bases, which are valuable intermediates in organic synthesis.

Furthermore, the synthesis of carboxamide derivatives through acid-amine coupling reactions presents another promising strategy. nih.gov For example, substituted 1-phenylcyclopropane carboxylic acid derivatives have been successfully coupled with various amines using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This methodology could be adapted to couple cyclopropane (B1198618) carboxylic acid derivatives with hydrazine-containing compounds to form novel amide structures. The choice of solvent and base, such as using DMF over THF and DIPEA over triethylamine, has been noted to improve reaction times and yields. nih.gov

Unveiling Complex Reaction Mechanisms and Pathways

A deeper understanding of the reaction mechanisms and pathways involving this compound is crucial for its effective utilization in synthesis. The thiosemicarbazide functional group is known for its ability to undergo a variety of cyclization reactions to form heterocyclic compounds. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of these transformations.

One area of focus will be the dehydrative cyclization reactions. For instance, thiosemicarbazide derivatives can be cyclized by heating in an aqueous sodium hydroxide solution, followed by acidification, to yield 1,2,4-triazole derivatives. nih.gov Investigating the mechanism of this base-catalyzed cyclization for this compound would provide valuable insights into the role of the cyclopropyl group in influencing the reaction rate and regioselectivity.

The mechanism of Schiff base formation from the reaction of the corresponding carbohydrazide with aldehydes is another area ripe for exploration. While this reaction is well-known, studying the kinetics and thermodynamics of the reaction with various substituted aldehydes could reveal subtle electronic and steric effects of the cyclopropyl moiety.

Furthermore, the cyclopropanation reaction itself, which is key to forming the cyclopropyl ring in precursors, warrants further mechanistic study. Research on the synthesis of 1-phenylcyclopropane carbonitrile has shown that factors like the choice of phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide), temperature, and reaction time significantly impact the yield. nih.gov Detailed mechanistic studies of such reactions can lead to more controlled and efficient syntheses of the cyclopropyl-containing precursors to this compound.

By unraveling these complex reaction mechanisms, chemists can better predict the outcomes of reactions, design more efficient synthetic routes, and potentially discover novel and unexpected chemical transformations.

Design of Advanced Functional Materials Based on this compound

The unique structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The presence of nitrogen and sulfur atoms allows for effective coordination with metal ions, opening the door to the creation of novel coordination polymers and metal-organic frameworks (MOFs).

Future research is anticipated to explore the synthesis of metal complexes using this compound or its derivatives as ligands. The resulting complexes could exhibit interesting magnetic, optical, or catalytic properties. The cyclopropyl group can influence the steric and electronic properties of the ligand, potentially leading to unique coordination geometries and functionalities in the resulting materials.

Another potential application is in the development of novel polymers. The reactive functional groups of this compound can be utilized for polymerization reactions, leading to the formation of polymers with tailored properties. These polymers could find applications as sensors, membranes, or in other areas of materials science.

The design of these materials will require a multidisciplinary approach, combining synthetic organic chemistry with materials science and characterization techniques. The ability to fine-tune the molecular structure of the this compound building block will be key to controlling the properties of the resulting functional materials.

Exploration of this compound in Emerging Chemical Applications (e.g., targeted synthesis of nuclear transport modulators)

A particularly exciting future direction for this compound research is its exploration in emerging chemical applications, such as the targeted synthesis of complex molecules with potential biological activity. The scaffold of this compound may serve as a key intermediate in the synthesis of molecules designed to interact with specific biological targets.

One such area is the synthesis of nuclear transport modulators. While specific biological activities are beyond the scope of this chemical discussion, the chemical synthesis of molecules with such potential is a significant area of research. The structural motifs present in this compound could be elaborated upon to create more complex structures that mimic or interact with components of the nuclear transport machinery.

The synthesis of such targeted molecules will require sophisticated multi-step synthetic strategies. The this compound core would likely be modified through a series of reactions to append other chemical moieties necessary for target recognition. This could involve the coupling reactions and cyclization reactions discussed previously, as well as other advanced organic transformations.